N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3, connected via a methylene bridge to a phenyl ring. The phenyl ring is further linked to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(15-8-4-10-24-15)19-13-6-2-1-5-12(13)11-16-20-17(21-25-16)14-7-3-9-23-14/h1-10H,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDWVVTOKTGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole. This can be achieved via a cyclization reaction between furan-2-carbohydrazide and a nitrile oxide. Following that, the compound is then subjected to further reactions to introduce the carboxamide group.
Typical reaction conditions:
Solvent: Dimethylformamide (DMF)
Catalyst: 1,2,4-oxadiazole is formed using copper (I) chloride (CuCl) as a catalyst.
Temperature: Generally, around 100-120°C for the cyclization step.
Industrial Production Methods
Given its complexity, industrial production may involve multi-step synthesis in batch reactors, with careful control over reaction conditions to maximize yield and purity. The methods may include continuous flow chemistry to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo several chemical reactions, including:
Oxidation: The furan ring is susceptible to oxidation under strong oxidizing conditions, forming corresponding diketones.
Reduction: The compound can be reduced at the amide bond under specific conditions, typically using hydrogenation.
Substitution: The 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium/carbon (Pd/C) catalyst.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products Formed from These Reactions
Oxidation of the furan ring leads to formation of diketones.
Reduction can yield primary amines.
Substitution products depend on the nature of the reagents used.
Scientific Research Applications
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide finds diverse applications:
Chemistry: : Utilized in the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for antimicrobial and antifungal properties.
Medicine: : Potential use in drug development due to its biological activity.
Industry: : Possible applications in the synthesis of advanced materials and polymers.
Mechanism of Action
The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide may be attributed to its interaction with specific molecular targets:
Molecular Targets: : Enzymes involved in metabolic pathways.
Pathways Involved: : Inhibition of key enzymes could lead to its antimicrobial effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and its analogs:
*Hypothetical formula inferred from structural analogs.
Electronic and Pharmacokinetic Insights
- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,2-oxazole derivatives (), due to its resonance-stabilized structure .
- Substituent Effects: Halogenation (Cl, Br): Chlorine and bromine improve binding via hydrophobic interactions but may reduce solubility () . Trifluoromethyl (CF₃): Enhances electron-withdrawing effects and resistance to oxidative metabolism () .
Research Findings and Docking Studies
- Antiviral Potential: Analogs like N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide () showed strong docking scores against viral targets, suggesting the target compound may share similar mechanisms .
- Computational Modeling : Density-functional theory (DFT) studies () underpin the electronic behavior of these compounds, critical for predicting reactivity and binding .
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Structural Overview
The molecular formula of this compound is C18H17N3O4, with a molecular weight of approximately 339.3 g/mol. The compound incorporates furan and oxadiazole rings, which are known for their biological significance, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds containing furan and oxadiazole moieties often exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown significant activity against various bacterial strains. Preliminary studies suggest that this compound may possess similar antimicrobial capabilities .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Potential Antimicrobial | Bacteria (e.g., E. coli, Staphylococcus aureus) |
| 5-Furan derivatives | Significant Antibacterial | Various strains including Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. For example, certain oxadiazole-based compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC50 values in the low micromolar range .
In one study involving related compounds, it was observed that modifications in the structure significantly influenced their antiproliferative activities. The presence of electron-donating or withdrawing groups on the aromatic rings affected their interaction with cancer cell targets .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 - 15.63 | Tamoxifen |
| U937 | 0.12 - 2.78 | Doxorubicin |
The mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds have been reported to induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation . Molecular docking studies suggest that these compounds may interact with specific receptors or enzymes critical to tumor progression.
Case Studies
Several studies have focused on the biological activity of compounds structurally similar to this compound:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for their cytotoxicity against various cancer cell lines. Some exhibited higher potency than established chemotherapeutics like doxorubicin and tamoxifen .
- Antimicrobial Evaluation : Another research effort evaluated the antibacterial properties of furan-containing compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
